![molecular formula C22H20Cl2N4O3 B2917924 2-(2,4-dichlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide CAS No. 941940-67-6](/img/structure/B2917924.png)
2-(2,4-dichlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide, commonly known as DMP 777, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound is classified as an inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell differentiation, proliferation, and apoptosis.
Scientific Research Applications
Antimicrobial and Hemolytic Activity
A study by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides highlighted their antimicrobial and hemolytic activities. These compounds, synthesized from a series of steps involving organic acids, esters, hydrazides, and thiols, showed variable antimicrobial activity against selected microbial species. Notably, compounds demonstrated less toxicity and were considered for further biological screening, except for two compounds with higher cytotoxicity (Gul et al., 2017).
Anticonvulsant Agents
Research by Amir et al. (2012) on N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides revealed promising anticonvulsant leads. This study, which included in vivo anticonvulsant and acute toxicity screenings, identified morpholino and imidazolyl derivatives as potential anticonvulsant agents, offering a basis for further exploration of these compounds (Amir et al., 2012).
Antioxidant Activity
A joint experimental and theoretical study on N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a derivative related to the compound of interest, investigated its free radical scavenging activity. Using in vitro assays and quantum chemistry calculations, BHMA was found to be a potent free radical scavenger, showcasing the antioxidant potential of these types of compounds. The study highlighted hydrogen atom transfer and sequential proton loss electron transfer as dominant antioxidant mechanisms, depending on the medium (Boudebbous et al., 2021).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O3/c23-16-3-7-20(18(24)13-16)31-14-22(29)25-17-4-1-15(2-5-17)19-6-8-21(27-26-19)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRUQHYIBARRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide |
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